Cas no 219680-63-4 (tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate)
tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(MethoxyiMino)-, 1,1-diMethylethyl ester
- tert-butyl (5E)-5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate
- LogP
- tert-buty<wbr>
- tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate
-
Computed Properties
- Exact Mass: 255.15843
Experimental Properties
- Density: 1.23
- Boiling Point: 360.8°C at 760 mmHg
- Flash Point: 172°C
- Refractive Index: 1.559
- PSA: 63.16
tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7304-100MG |
tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
219680-63-4 | 95% | 100MG |
¥ 3,201.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7304-250MG |
tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
219680-63-4 | 95% | 250MG |
¥ 5,121.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7304-500MG |
tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
219680-63-4 | 95% | 500MG |
¥ 8,540.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7304-1G |
tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
219680-63-4 | 95% | 1g |
¥ 12,804.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7304-5G |
tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
219680-63-4 | 95% | 5g |
¥ 38,412.00 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070738-100mg |
tert-butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate |
219680-63-4 | 98% | 100mg |
¥8816.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070738-250mg |
tert-butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate |
219680-63-4 | 98% | 250mg |
¥13370.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070738-500mg |
tert-butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate |
219680-63-4 | 98% | 500mg |
¥17277.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070738-1g |
tert-butyl (Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate |
219680-63-4 | 98% | 1g |
¥25608.00 | 2023-11-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7304-100mg |
tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
219680-63-4 | 95% | 100mg |
¥3201.0 | 2024-04-22 |
tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate Suppliers
tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate
Professional Introduction to Tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS No. 219680-63-4)
Tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate, a compound with the CAS number 219680-63-4, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of spirocyclic diamines, which have garnered considerable attention due to their unique structural and functional properties. The presence of both a tert-butyl group and a 5-methoxyimino moiety in its molecular structure contributes to its distinct reactivity and potential applications in drug development.
The spirocyclic framework of Tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate is particularly noteworthy, as spiro compounds often exhibit enhanced stability and bioavailability compared to their acyclic counterparts. This structural feature makes them attractive candidates for further exploration in the design of novel therapeutic agents. The compound's molecular architecture also includes a carboxylate group at the 2-position, which can serve as a versatile handle for chemical modifications and bioconjugation strategies.
In recent years, there has been growing interest in spirocyclic diamines due to their potential role in modulating various biological pathways. One of the most compelling areas of research has been their application in the development of kinase inhibitors, which are crucial for treating a wide range of cancers and inflammatory diseases. The nitrogen-rich core of Tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate provides an ideal scaffold for designing molecules that can selectively interact with target kinases.
The tert-butyl group in the molecule not only enhances its solubility in organic solvents but also contributes to its metabolic stability. This characteristic is particularly important in drug development, where poor solubility or rapid degradation can significantly limit the efficacy of a therapeutic agent. Additionally, the 5-methoxyimino moiety has been shown to enhance binding affinity to certain biological targets, making it a valuable component in the design of high-affinity ligands.
Recent studies have demonstrated that Tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate exhibits promising activity against several kinases, including those involved in tumor growth and progression. For instance, research has shown that derivatives of this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are known to play a critical role in cell cycle regulation. By targeting these kinases, such compounds have the potential to disrupt cancer cell proliferation and induce apoptosis.
The carboxylate group at the 2-position of Tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate also provides an opportunity for further functionalization through coupling reactions with various biomolecules. This capability is particularly useful for developing conjugates that can deliver therapeutic agents directly to target tissues or cells. For example, peptide coupling strategies can be employed to link this compound with cytotoxic agents or imaging probes, thereby creating multifunctional theranostic agents.
In the realm of medicinal chemistry, the synthesis of Tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate has been optimized to ensure high yield and purity. The spirocyclic core is typically formed through a cyclocondensation reaction between appropriate precursors, followed by selective functionalization at key positions. Advances in synthetic methodologies have enabled the efficient preparation of complex spirocyclic diamines like this one, making them more accessible for further biological evaluation.
The pharmacological profile of Tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits good selectivity for its target kinases while minimizing off-target effects. This selectivity is crucial for reducing side effects and improving patient tolerance during therapy. Additionally, pharmacokinetic studies have indicated that Tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate has an acceptable half-life and bioavailability profile for clinical translation.
The growing body of evidence supporting the therapeutic potential of spirocyclic diamines has prompted several pharmaceutical companies to invest in their development as lead compounds for new drugs. Tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate is no exception and is being evaluated in multiple clinical trials targeting various diseases. These trials aim to assess its efficacy and safety profile in human patients, with the hope of bringing new treatments to market in the near future.
The versatility of Tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate extends beyond its applications as a kinase inhibitor. Its unique structural features make it a valuable tool for studying protein-protein interactions and developing novel chemical probes for drug discovery. By understanding how this compound interacts with biological targets at a molecular level, researchers can gain insights into disease mechanisms and identify new therapeutic opportunities.
In conclusion, Tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS No. 219680-63-4) represents a significant advancement in pharmaceutical chemistry with broad applications in drug development and disease treatment. Its unique structural features and promising biological activity make it an attractive candidate for further exploration as a therapeutic agent or research tool.
219680-63-4 (tert-butyl 5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate) Related Products
- 175463-36-2((E)-tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-(hydroxyimino)pyrrolidine-1-carboxylate)
- 109384-17-0(Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate)
- 219680-57-6(tert-butyl 8-(methoxyimino)-2-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[3.4]octane-6-carboxylate)
- 175463-81-7(1-Pyrrolidinecarboxylic acid,3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(methoxyimino)-,1,1-dimethylethyl ester)
- 109384-18-1(1-Pyrrolidinecarboxylicacid, 3-(hydroxyimino)-, 1,1-dimethylethyl ester, (E)- (9CI))
- 219680-68-9(2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyiMino)-6-(phenylMethyl)-, 1,1-diMethylethyl ester)
- 219680-70-3(2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyiMino)-, 1,1-diMethylethyl ester)
- 150008-25-6(tert-butyl (3Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate)
- 103831-09-0(1-Pyrrolidinecarboxylicacid, 3-(hydroxyimino)-, ethyl ester)
- 654638-70-7(1-Pyrrolidinecarboxylic acid, 3-(methoxyimino)-, 1,1-dimethylethyl ester)